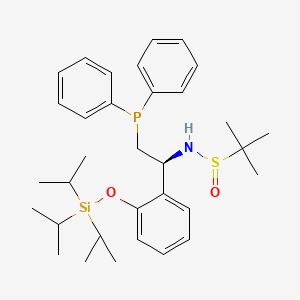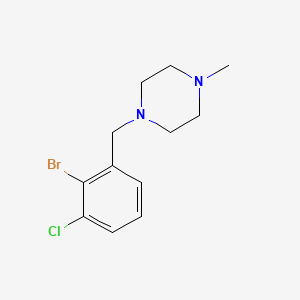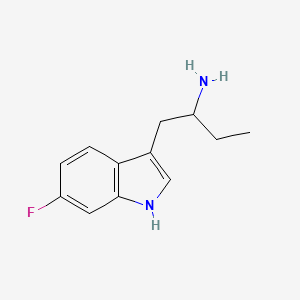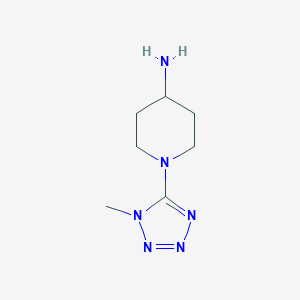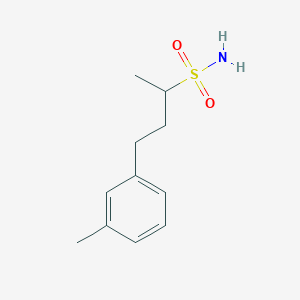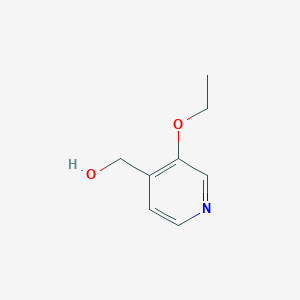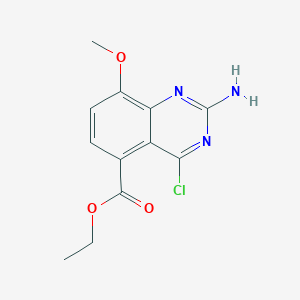
Ethyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate is a synthetic organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, a chloro substituent, and a methoxy group attached to a quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized with phosphoryl chloride to form the quinazoline ring.
Introduction of Substituents: The chloro and methoxy groups are introduced through electrophilic substitution reactions. For instance, the chloro group can be introduced by reacting the quinazoline intermediate with thionyl chloride, while the methoxy group can be introduced using methanol and a suitable catalyst.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Dechlorinated products.
Substitution: Amino or thiol-substituted quinazoline derivatives.
科学的研究の応用
Ethyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
類似化合物との比較
Ethyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate can be compared with other quinazoline derivatives such as:
2-Amino-4-chloroquinazoline: Lacks the methoxy and ethyl ester groups, resulting in different biological activities.
4-Anilinoquinazoline: Known for its potent anticancer properties but differs in its substitution pattern.
2-Chloromethyl-4(3H)-quinazolinone: Used as an intermediate in the synthesis of various biologically active compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C12H12ClN3O3 |
|---|---|
分子量 |
281.69 g/mol |
IUPAC名 |
ethyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate |
InChI |
InChI=1S/C12H12ClN3O3/c1-3-19-11(17)6-4-5-7(18-2)9-8(6)10(13)16-12(14)15-9/h4-5H,3H2,1-2H3,(H2,14,15,16) |
InChIキー |
MDTNANDJAZQSQB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C(=C(C=C1)OC)N=C(N=C2Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




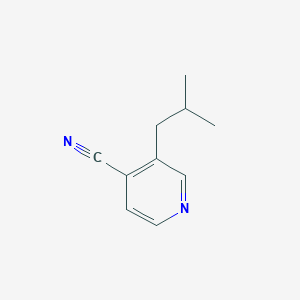
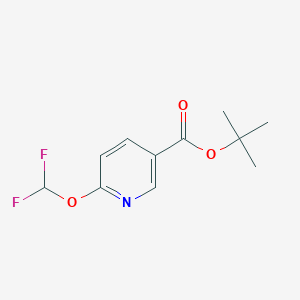
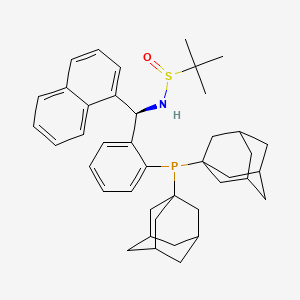
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13649526.png)
